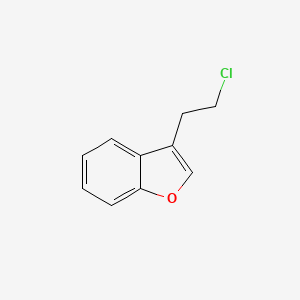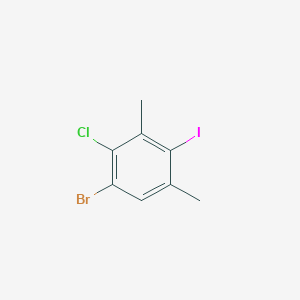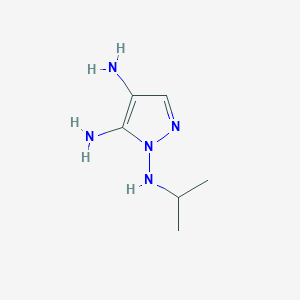
3-(2-Chloroethyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroethyl)benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring. This particular compound is characterized by the presence of a 2-chloroethyl group attached to the third position of the benzofuran ring.
Méthodes De Préparation
The synthesis of 3-(2-Chloroethyl)benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-chloroethyl)phenol using a hypervalent iodine compound as an oxidizing agent . This reaction typically requires the presence of a base such as triethylamine and a catalyst like phenyl iodosodiacetate. The reaction conditions are generally mild, and the yield of the desired product is relatively high.
In industrial settings, the production of this compound may involve more scalable methods, such as the Suzuki–Miyaura coupling reaction. This reaction utilizes boron reagents and palladium catalysts to form carbon-carbon bonds, allowing for the efficient synthesis of benzofuran derivatives .
Analyse Des Réactions Chimiques
3-(2-Chloroethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran-2-ones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(2-Chloroethyl)benzofuran has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Chloroethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. For example, it may inhibit the activity of enzymes involved in these processes, leading to the disruption of cellular functions and ultimately cell death .
Comparaison Avec Des Composés Similaires
3-(2-Chloroethyl)benzofuran can be compared with other benzofuran derivatives, such as:
3-(2-Bromoethyl)benzofuran: Similar in structure but with a bromine atom instead of chlorine, this compound may exhibit different reactivity and biological activity.
3-(2-Hydroxyethyl)benzofuran: The presence of a hydroxyl group instead of a chlorine atom can significantly alter the compound’s chemical properties and biological effects.
3-(2-Methoxyethyl)benzofuran:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H9ClO |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2 |
Clé InChI |
GSPULIHDWOYVEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CO2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)
![4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline](/img/structure/B12860954.png)

![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)

![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)
![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)




![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)

![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861028.png)
